N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide
Description
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a fluorophenoxy acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)20-17-10-11-22(21-17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTAMHNSCGRJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound.
Benzylation: The pyrazole ring can be benzylated using benzyl halides under basic conditions.
Formation of the Acetamide Moiety: The final step involves the reaction of the benzylated pyrazole with 4-fluorophenoxyacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide
- N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-bromophenoxy)acetamide
- N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it potentially more effective in its applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
